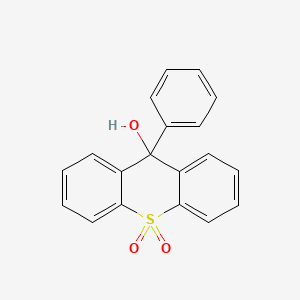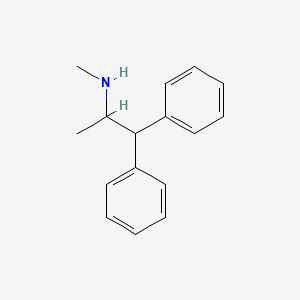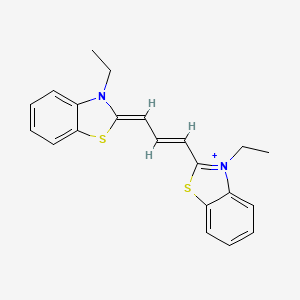
1-(Methylsulfonyl)-2-propanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylsulfonyl)-2-propanesulfonic acid is an organic compound characterized by the presence of both methylsulfonyl and propanesulfonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylsulfonyl)-2-propanesulfonic acid can be synthesized through several methods. One common approach involves the reaction of methanesulfonic acid with propanesulfonic acid under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfonyl)-2-propanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups into corresponding sulfonates.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonates.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methylsulfonyl)-2-propanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 1-(Methylsulfonyl)-2-propanesulfonic acid exerts its effects involves its interaction with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Methanesulfonic acid: Shares the sulfonic acid group but lacks the propanesulfonic acid moiety.
Propanesulfonic acid: Contains the propanesulfonic acid group but lacks the methylsulfonyl group.
Uniqueness: 1-(Methylsulfonyl)-2-propanesulfonic acid is unique due to the presence of both methylsulfonyl and propanesulfonic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
6943-88-0 |
|---|---|
Molecular Formula |
C4H10O5S2 |
Molecular Weight |
202.3 g/mol |
IUPAC Name |
1-methylsulfonylpropane-2-sulfonic acid |
InChI |
InChI=1S/C4H10O5S2/c1-4(11(7,8)9)3-10(2,5)6/h4H,3H2,1-2H3,(H,7,8,9) |
InChI Key |
IGLHWMFYTJCPEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)C)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


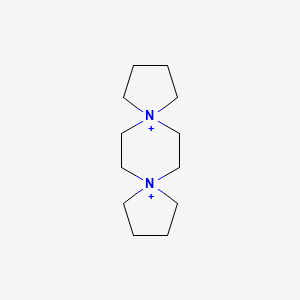
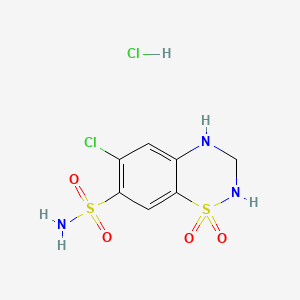



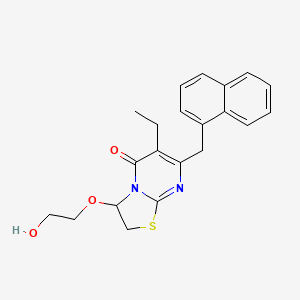

![3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B12804716.png)

